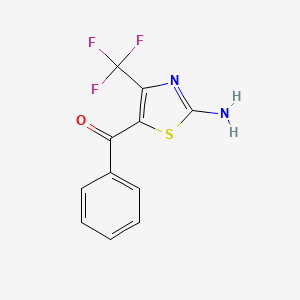
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(phenyl)methanone is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(phenyl)methanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with trifluoromethyl ketone and a phenylating agent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions can be adjusted to ensure cost-effectiveness and environmental safety .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a building block for the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
- (2-Amino-4-methylthiazol-5-yl)(phenyl)methanone
- (2-Amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone
Uniqueness
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(phenyl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug development, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents .
Propriétés
Formule moléculaire |
C11H7F3N2OS |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C11H7F3N2OS/c12-11(13,14)9-8(18-10(15)16-9)7(17)6-4-2-1-3-5-6/h1-5H,(H2,15,16) |
Clé InChI |
GXUAMKMZEBBTJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)
![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)
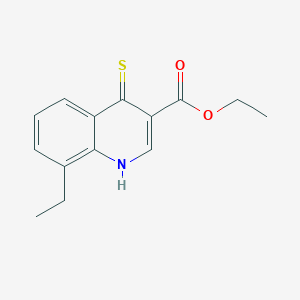

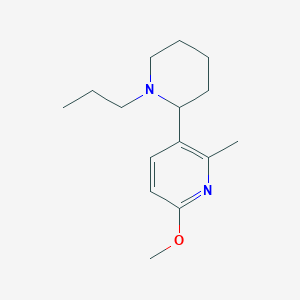
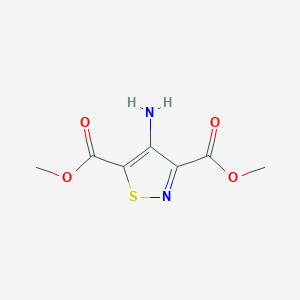

![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)


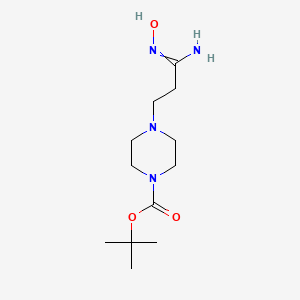
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)
